4-Aminobenzofuran-2-carboxylic acid
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Overview
Description
4-Aminobenzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring with an amino group at the 4-position and a carboxylic acid group at the 2-position.
Preparation Methods
The synthesis of 4-Aminobenzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Another method involves the use of proton quantum tunneling, which results in fewer side reactions and higher yields . Industrial production methods may involve optimizing these synthetic routes to achieve large-scale production with high efficiency and purity.
Chemical Reactions Analysis
4-Aminobenzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reactions using halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Aminobenzofuran-2-carboxylic acid has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including this compound, have shown significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are being explored for their potential as therapeutic agents in treating various diseases. In industry, they are used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Aminobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells by affecting cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways may vary depending on the specific derivative and its biological activity. Research is ongoing to elucidate the detailed mechanisms by which these compounds exert their effects.
Comparison with Similar Compounds
4-Aminobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives to highlight its uniqueness. Similar compounds include 2-Aminobenzofuran, 5-Aminobenzofuran, and 6-Aminobenzofuran. Each of these compounds has different substituents on the benzofuran ring, which can influence their biological activities and chemical properties. For example, the position of the amino group can affect the compound’s ability to interact with specific molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
4-amino-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZFOPOXRGLGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(OC2=C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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